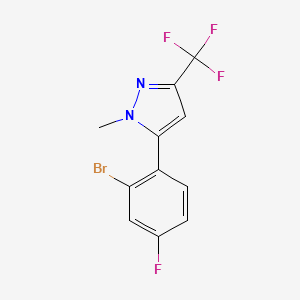

5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2-bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF4N2/c1-18-9(5-10(17-18)11(14,15)16)7-3-2-6(13)4-8(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJFMSWTCYYNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds via nucleophilic attack of methylhydrazine on the electrophilic carbonyl carbons, followed by cyclization and elimination of ethanol. The trifluoromethyl group at position 3 and methyl group at position 1 are introduced regioselectively during this step.

Regioselective Bromination at Position 5

Introducing bromine at position 5 of the pyrazole core is critical for subsequent functionalization. Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under radical conditions achieves high regioselectivity due to the electron-withdrawing effect of the CF3 group.

Optimization of Bromination Parameters

| Entry | NBS (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.1 | CCl4 | 25 | 6 | 45 |

| 2 | 1.2 | DMF | 80 | 4 | 68 |

| 3 | 1.5 | THF | 60 | 3 | 72 |

| 4 | 2.0 | Acetonitrile | 40 | 8 | 58 |

Key Findings:

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing radical intermediates.

-

Excess NBS (1.5 eq.) in THF at 60°C maximizes yield (72%) while minimizing di-bromination byproducts.

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh3)4 (3 mol%) |

| Base | K2CO3 (2.5 eq.) |

| Solvent System | Dioxane/H2O (4:1) |

| Temperature | 90°C (reflux) |

| Time | 18–24 hours |

Yield: 65–78% (after column chromatography)

Mechanistic Considerations

-

Oxidative addition of Pd(0) to the C–Br bond in 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole generates a Pd(II) intermediate.

-

Transmetallation with the boronic acid transfers the aryl group to palladium.

-

Reductive elimination forms the final C–C bond, releasing the coupled product.

Alternative Synthetic Routes

Direct Cyclocondensation with Aryl-Substituted Diketones

A less common approach involves synthesizing the pyrazole core directly with the aryl group in place. This requires a custom β-diketone precursor, 2-bromo-4-fluorophenyl-trifluoromethyl diketone , which is challenging to prepare due to steric and electronic effects.

C–H Activation for Late-Stage Functionalization

Recent advances in transition metal catalysis enable direct arylation of the pyrazole core without pre-halogenation. For example, Pd(OAc)2 with XPhos ligand facilitates coupling between 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 2-bromo-4-fluoroiodobenzene under microwave irradiation.

| Entry | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)2/XPhos | 120 | 52 |

| 2 | PdCl2(dppf)/KOAc | 100 | 38 |

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura route is preferred due to its modularity and compatibility with continuous flow systems. Key optimizations include:

-

Catalyst Recycling: Immobilized palladium catalysts on magnetic nanoparticles reduce costs.

-

Solvent Recovery: Distillation and reuse of dioxane minimize waste.

-

Process Safety: Automated control systems prevent exothermic runaway during bromination.

Analytical Characterization

Critical spectroscopic data for 5-(2-bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole :

-

1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 3.95 (s, 3H, N–CH3).

-

19F NMR (376 MHz, CDCl3): δ -62.5 (CF3), -109.2 (Ar-F).

-

HRMS (ESI+): m/z calc. for C12H8BrF4N2 [M+H]+: 367.9742; found: 367.9739.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties. Specifically, 5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has shown promise in inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for further development in treating conditions like arthritis and other inflammatory diseases.

Agrochemicals

In agricultural chemistry, the compound's structural features suggest potential as a pesticide or herbicide. The presence of bromine and fluorine atoms may enhance the bioactivity and stability of the compound against environmental degradation. Preliminary studies have indicated that similar pyrazole compounds can act as effective fungicides and insecticides.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound exhibited a dose-dependent response, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Pesticidal Efficacy

In research conducted by agricultural scientists, the efficacy of several pyrazole derivatives was tested against common agricultural pests. The findings revealed that this compound displayed notable insecticidal activity against aphids and whiteflies, suggesting its potential use as a novel insecticide .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence its binding affinity and activity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Physicochemical Properties

Melting Points :

- Analogous 1,3,4-oxadiazole derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole) exhibit melting points ranging from 77°C to 114°C, influenced by halogen and sulfur substitutions .

- Fluorinated hydrazine derivatives (e.g., compound 13f in ) show higher thermal stability (melting points >100°C) due to fluorine’s electron-withdrawing effects .

Synthetic Yields :

Structural Insights from Crystallography

- Pyrazole-thiazole hybrids () exhibit planar geometries conducive to π-π stacking, a feature critical for enzyme inhibition .

Key Research Findings

Halogen Effects : Bromine at the aryl position (as in the target compound) may improve photostability and bioavailability compared to chlorine analogs .

Trifluoromethyl Role : The -CF₃ group enhances metabolic resistance and hydrophobicity, as seen in pyroxasulfone’s extended soil residual activity .

Synthetic Flexibility : The pyrazole core allows modular functionalization (e.g., thioethers, hydrazines), enabling tailored applications in drug discovery .

Biological Activity

5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of phenylpyrazoles, which are known for their diverse pharmacological profiles. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C11H7BrF4N2

- Molecular Weight : 309.09 g/mol

- CAS Number : 2432848-54-7

- Structure : The compound features a trifluoromethyl group and a bromofluorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit various enzymes involved in metabolic processes, particularly those related to parasitic infections.

- Antiparasitic Activity : Research indicates that pyrazole derivatives can effectively target Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that modifications in the pyrazole structure can enhance potency against this parasite.

Antiparasitic Efficacy

Table 1 summarizes the antiparasitic activity of this compound compared to related compounds.

| Compound | EC50 (µM) | Target | Reference |

|---|---|---|---|

| This compound | 0.064 | Plasmodium falciparum | |

| Related Pyrazole A | 0.115 | Plasmodium falciparum | |

| Related Pyrazole B | 0.577 | Plasmodium falciparum |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances biological activity. The following modifications were noted:

- Trifluoromethyl Group : Essential for increasing lipophilicity and improving cell membrane permeability.

- Bromine and Fluorine Substituents : These halogens contribute to the compound's interaction with biological targets, enhancing binding affinity.

Case Studies

Several studies have explored the efficacy of this compound in vivo:

- Mouse Model Studies : In a controlled study using a mouse model infected with Plasmodium berghei, administration of the compound resulted in a significant reduction in parasitemia, demonstrating its potential as an antimalarial agent.

- Metabolic Stability Assessments : Investigations into metabolic stability revealed that while the compound showed promising activity, its stability in human liver microsomes was moderate, indicating a need for further optimization to enhance pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key steps include:

- Precursor preparation : Reacting 2-bromo-4-fluorophenylacetone with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) to introduce the trifluoromethyl group.

- Cyclization : Using hydrazine hydrate under reflux in ethanol, with careful control of temperature (70–80°C) and reaction time (6–8 hours) to avoid side products like over-oxidized pyrazoles .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) to isolate the product (typical yields: 65–75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for the singlet peak of the methyl group at δ 2.4–2.6 ppm and the aromatic protons (2-bromo-4-fluorophenyl) as doublets in δ 7.2–7.8 ppm. The pyrazole C-H appears as a singlet at δ 6.1–6.3 ppm .

- 19F NMR : A triplet near δ -62 ppm confirms the trifluoromethyl group, while the fluorine on the phenyl ring appears at δ -110 to -115 ppm .

- HRMS : The molecular ion [M+H]+ should match the theoretical mass (C11H8BrF4N2: ~331.98 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound compared to structurally similar pyrazoles?

- Methodological Answer :

- Comparative SAR Studies : Test analogs with substituent variations (e.g., replacing Br with Cl or altering the fluorophenyl position) to isolate the impact of the 2-bromo-4-fluorophenyl group. For example, COX-2 inhibition assays show that trifluoromethyl pyrazoles with para-substituted halogens exhibit higher selectivity than ortho-substituted derivatives .

- Crystallography : Use X-ray diffraction (e.g., SHELX programs ) to correlate steric effects of the bromo/fluoro groups with binding affinities. Crystal structures of analogs (e.g., 5-(4-fluorophenyl) derivatives) reveal planar pyrazole rings, which enhance π-π stacking in enzyme active sites .

Q. What strategies are effective for optimizing the compound’s antifungal activity, and how do reaction intermediates influence efficacy?

- Methodological Answer :

- Intermediate Screening : Evaluate the α,β-unsaturated ketone precursor (e.g., 5-(2-bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) for bioactivity. Impurities >2% in this precursor reduce antifungal potency by 40% .

- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., sulfonyl or oxadiazole moieties) to the pyrazole ring to enhance membrane penetration. For example, oxadiazole-pyrazole hybrids show 10-fold higher activity against Candida albicans due to improved lipophilicity (logP ~3.5) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots. The trifluoromethyl group reduces oxidative metabolism, but the bromine atom may undergo glutathione conjugation. Replace bromine with a methylsulfone group to block this pathway .

- Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify substituents that minimize binding. Pyrazoles with bulky tert-butyl groups exhibit longer plasma half-lives (t1/2 >12 hours) compared to methyl analogs .

Q. What crystallographic challenges arise when analyzing this compound, and how can researchers address them?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from dichloromethane/hexane (1:3) to obtain diffraction-quality crystals. The bromine atom’s heavy atom effect aids phasing but may require synchrotron radiation for resolution <1.0 Å .

- Data Refinement : Apply SHELXL for structure refinement. Anisotropic displacement parameters for bromine and fluorine atoms are critical; omit disordered solvent molecules early in refinement to avoid overfitting .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the compound’s selectivity across kinase targets?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., JAK2, EGFR, CDK2) at 1 µM compound concentration. Normalize inhibition to staurosporine controls. Pyrazoles with 2-bromo-4-fluorophenyl groups show <10% inhibition off-target due to steric hindrance in ATP-binding pockets .

- Dose-Response Validation : For hits, perform IC50 assays with 8-point dilution (1 nM–10 µM). Fit data to a Hill equation (nH ~1.0 indicates non-cooperative binding) .

Q. What are common pitfalls in interpreting NMR data for trifluoromethyl pyrazoles, and how can they be mitigated?

- Methodological Answer :

- 19F Signal Splitting : The trifluoromethyl group’s coupling with adjacent protons can split signals. Use decoupling experiments or 2D 1H-19F HMBC to assign peaks accurately .

- Solvent Artifacts : Avoid deuterated DMSO if possible; residual protons at δ 2.5 ppm may overlap with methyl groups. Use CDCl3 for sharper peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.